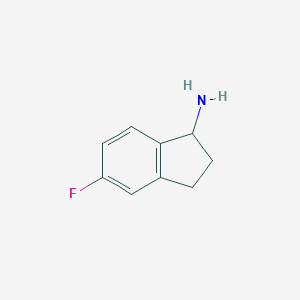

5-Fluoro-2,3-dihydro-1H-inden-1-amine

Description

Properties

IUPAC Name |

5-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTIEZMRLKEJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586580 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148960-33-2 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoro-2,3-dihydro-1H-inden-1-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-Fluoro-2,3-dihydro-1H-inden-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated amine derivative of significant interest in medicinal chemistry and drug development. Its structural similarity to the core of rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease, positions it as a valuable building block for the synthesis of novel therapeutic agents. The introduction of a fluorine atom can modulate key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity, making this compound a target for creating new chemical entities with enhanced efficacy and safety profiles. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and potential applications.

Core Chemical Properties

This compound is a chiral compound, existing as (R) and (S) enantiomers, as well as a racemic mixture. Its properties are summarized below. Data for the key synthetic precursor, 5-Fluoro-1-indanone oxime, is also included for reference.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | 5-Fluoroindan-1-amine | |

| CAS Number | 148960-33-2 (Racemic) | |

| 1381928-19-3 ((R)-enantiomer HCl salt) | ||

| 2103399-35-3 ((S)-enantiomer HCl salt) | [1] | |

| Molecular Formula | C₉H₁₀FN | [2] |

| Molecular Weight | 151.18 g/mol | [2] |

| Appearance | Expected to be a solid or oil at room temperature. | |

| Melting Point | Data not available. The precursor, 5-Fluoro-1-indanone oxime, melts at 160-161°C. | |

| Boiling Point | Data not available. | [3] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. The hydrochloride salt is likely soluble in water. |

Synthesis and Reactivity

The primary synthetic route to this compound involves a multi-step process starting from a substituted phenylpropanoic acid. The key transformation is the reductive amination of the corresponding ketone, 5-Fluoro-2,3-dihydro-1H-inden-1-one (5-fluoro-1-indanone).

Experimental Protocols

Step 1: Synthesis of 5-Fluoro-1-indanone (Precursor)

This procedure is based on the intramolecular Friedel-Crafts acylation of 3-(3-Fluorophenyl)propanoic acid.[4][5]

-

Materials: 3-(3-Fluorophenyl)propanoic acid, chlorosulfonic acid, ice, water, ethyl acetate, hexane, sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Carefully add 3-(3-Fluorophenyl)propanoic acid (1.0 eq) in portions to an ice-cooled, stirred solution of chlorosulfonic acid (10-15 volumes).

-

Allow the reaction mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitor by TLC).

-

Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a 10% ethyl acetate in hexane eluent) to yield 5-Fluoro-1-indanone.[4]

-

Step 2: Synthesis of 5-Fluoro-1-indanone oxime (Intermediate)

This protocol follows a standard procedure for oxime formation from a ketone.[6][7]

-

Materials: 5-Fluoro-1-indanone, hydroxylamine hydrochloride, pyridine (or another base like sodium acetate), ethanol.

-

Procedure:

-

Dissolve 5-Fluoro-1-indanone (1.0 eq) in a suitable solvent such as ethanol or pyridine.

-

Add hydroxylamine hydrochloride (1.05-1.2 eq) and a base (e.g., pyridine or sodium acetate, 1.5-2.0 eq).

-

Heat the mixture to reflux (typically 50-80°C) and stir for 1-3 hours, monitoring the reaction by TLC.[6]

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Resuspend the residue in water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with dilute acid (if pyridine is used), water, and brine.

-

Dry the organic layer, filter, and evaporate the solvent to yield 5-Fluoro-1-indanone oxime, which can be used in the next step with or without further purification.

-

Step 3: Synthesis of this compound (Final Product)

This step involves the reduction of the oxime intermediate.

-

Materials: 5-Fluoro-1-indanone oxime, reducing agent (e.g., catalytic hydrogenation with H₂/Pd-C, or chemical reduction with Na/Ethanol, LiAlH₄), solvent (e.g., ethanol, methanol, THF).

-

Procedure (Catalytic Hydrogenation):

-

Dissolve 5-Fluoro-1-indanone oxime (1.0 eq) in a suitable solvent like ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5-10 mol%).

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

-

Caption: A typical three-step synthesis pathway to the target amine.

Spectroscopic and Analytical Properties

Detailed spectroscopic data for this compound is not widely published in peer-reviewed literature but can be obtained from commercial suppliers.[1] The expected spectral characteristics are outlined below based on its structure and general principles.

¹H NMR Spectroscopy:

-

Aromatic Protons: Signals expected in the range of 6.8-7.5 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine atom will induce further splitting (H-F coupling).

-

Benzylic Proton (-CH-NH₂): A multiplet around 4.0-4.5 ppm.

-

Aliphatic Protons (-CH₂-CH₂-): Complex multiplets expected between 1.8-3.0 ppm.

-

Amine Protons (-NH₂): A broad singlet, typically between 1.5-4.0 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Signals in the 110-150 ppm region. The carbon directly bonded to fluorine will show a large C-F coupling constant.

-

Benzylic Carbon (-CH-NH₂): A signal around 50-60 ppm.

-

Aliphatic Carbons (-CH₂-): Signals in the 25-40 ppm range.

IR Spectroscopy:

-

N-H Stretch: As a primary amine, two characteristic medium-intensity bands are expected in the 3300-3400 cm⁻¹ region.

-

C-N Stretch: A band in the 1000-1250 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

-

C-F Stretch: A strong band typically found in the 1000-1300 cm⁻¹ region.

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 151. Due to the presence of a single nitrogen atom, the molecular weight follows the "nitrogen rule" (an odd number of nitrogen atoms results in an odd nominal molecular mass).

-

Common fragmentation patterns for indanamines would include loss of the amino group and cleavage of the five-membered ring.

Analytical Purity Determination Protocol

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for assessing the purity of amines and their intermediates.[8][9][10]

-

Method 1: Reversed-Phase HPLC (RP-HPLC)

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Sample Preparation: Dissolve the amine sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.[10]

-

Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.

-

-

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp up to a high temperature (e.g., 280°C) at 10-20°C/min.

-

MS Detector: Electron Ionization (EI) mode, scanning a mass range of 40-400 amu.

-

Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol to a concentration of 1 mg/mL.[10]

-

Analysis: The resulting chromatogram will separate volatile impurities, and the mass spectrometer will help in their identification.[11]

-

Caption: A flowchart for purity analysis using standard chromatographic methods.

Role in Drug Development and Biological Relevance

The indane scaffold is a privileged structure in medicinal chemistry. The non-fluorinated analog, 1-aminoindan, is a crucial intermediate in the synthesis of Rasagiline, an irreversible MAO-B inhibitor for Parkinson's disease.[12][13][14]

The strategic incorporation of fluorine is a well-established method in drug design to enhance pharmacokinetic and pharmacodynamic properties.[15] Fluorine can:

-

Block Metabolic Oxidation: A fluorine atom can be placed at a site susceptible to metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the compound's half-life.

-

Modulate pKa: The electron-withdrawing nature of fluorine can lower the basicity (pKa) of the nearby amine group, which can influence receptor binding and cell permeability.

-

Enhance Binding Affinity: Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, potentially increasing binding affinity and potency.

Given these principles, this compound serves as a key building block for creating novel analogs of known drugs or entirely new classes of compounds targeting various biological systems, including the central nervous system (CNS) and oncology targets.[16][17]

Caption: Role of the fluorinated amine as a scaffold in medicinal chemistry.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar amines and fluorinated compounds suggest the following precautions:

-

Hazard Identification: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, vapor, or mist. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its synthesis is achievable through established organic chemistry methodologies, and its purity can be readily assessed using standard analytical techniques. The strategic placement of a fluorine atom on the indane core makes it an attractive building block for developing next-generation therapeutics with potentially improved pharmacological profiles. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. 2103399-35-3|(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 2241594-19-2|7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. Synthesis routes of 5-Fluoro-1-indanone [benchchem.com]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [helda.helsinki.fi]

- 10. benchchem.com [benchchem.com]

- 11. waters.com [waters.com]

- 12. CN102464589A - Preparation method of rasagiline, mesylate and intermediate thereof - Google Patents [patents.google.com]

- 13. Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rasagiline - Wikipedia [en.wikipedia.org]

- 15. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 17. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 5-Fluoro-2,3-dihydro-1H-inden-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-2,3-dihydro-1H-inden-1-amine, a key intermediate in pharmaceutical synthesis. The information is compiled from publicly available chemical and patent literature.

Chemical Identification and Properties

This compound is a fluorinated derivative of indanamine. It exists as a racemic mixture and as individual (R) and (S) enantiomers. The CAS numbers for these forms are crucial for accurate identification in research and procurement.

| Compound Name | CAS Number | Molecular Formula | Notes |

| This compound | 148960-33-2 | C₉H₁₀FN | Racemic mixture |

| (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 1381928-19-3 | C₉H₁₁ClFN | R-enantiomer, hydrochloride salt |

| (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 2103399-35-3 | C₉H₁₁ClFN | S-enantiomer, hydrochloride salt |

| 5-Fluoro-2,3-dihydro-1H-inden-1-one | 700-84-5 | C₉H₇FO | Key synthetic precursor |

Note: Other CAS numbers for hydrochloride salts may be listed by various suppliers.

Synthesis and Experimental Protocols

The primary route to this compound is through the reductive amination of its corresponding ketone precursor, 5-Fluoro-2,3-dihydro-1H-inden-1-one. While a specific, detailed protocol for this exact compound is not publicly available, a general procedure can be outlined based on established methods for reductive amination of 1-indanones.

General Experimental Protocol: Reductive Amination of 5-Fluoro-1-indanone

This protocol is a representative example and may require optimization.

Materials:

-

5-Fluoro-2,3-dihydro-1H-inden-1-one

-

Ammonium acetate or ammonia solution

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) solution (for salt formation)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Imine Formation: To a solution of 5-Fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 1-2 hours to form the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of water. Reduce the volume of methanol under reduced pressure. Add ethyl acetate and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound as an oil. Further purification can be achieved via silica gel column chromatography.

-

Salt Formation (Optional): To form the hydrochloride salt, dissolve the purified amine in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration and dried.

Use as a Pharmaceutical Intermediate

This compound (CAS 148960-33-2) is a documented intermediate in the synthesis of 6-substituted benzoxazine derivatives, which have been investigated as potential treatments for depression.[1][2] In this context, the amine is reacted with a suitable isothiocyanate to form a thiourea derivative, which is a precursor to the final benzoxazine structure.

Logical Relationships and Workflows

The following diagrams illustrate the key synthetic pathways.

Caption: Synthetic pathway from 5-fluoro-1-indanone to 5-fluoro-1-indanamine.

Caption: Workflow for the synthesis of a benzoxazine derivative.

Biological Relevance and Applications in Drug Development

While there is no publicly available data on the specific biological activity of this compound itself, its role as a key intermediate provides significant insight into its relevance.

-

Central Nervous System (CNS) Disorders: Its use in the synthesis of compounds for the treatment of depression suggests that the fluoroindane scaffold may be a valuable pharmacophore for targeting CNS pathways.[1][2]

-

Kinase Inhibition: Fluorinated heterocyclic compounds and indanone derivatives are frequently explored as kinase inhibitors in oncology and inflammation research. While not directly demonstrated for this compound, its structural motifs are present in known kinase inhibitors.

-

Drug Design and Medicinal Chemistry: The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. As such, this compound is a valuable building block for medicinal chemists seeking to optimize lead compounds.

Conclusion

This compound is a specialized chemical intermediate with clear applications in the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system. While detailed quantitative biological data and specific signaling pathway information for the intermediate itself are not in the public domain, its synthetic utility is well-documented. This guide provides researchers and drug development professionals with the foundational knowledge required to work with and understand the potential of this valuable compound.

References

An In-depth Technical Guide to 5-Fluoro-2,3-dihydro-1H-inden-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine. This molecule is a fluorinated derivative of the indanamine scaffold, a privileged structure in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, making this compound of interest for further investigation in drug discovery and development.

Molecular Structure and Properties

This compound possesses a rigid bicyclic core consisting of a benzene ring fused to a five-membered ring, with a fluorine atom substituted at the 5-position of the aromatic ring and an amine group at the 1-position of the aliphatic ring. The presence of a chiral center at the C1 position means the molecule can exist as (R) and (S) enantiomers.

Below is a two-dimensional representation of the molecular structure:

Caption: 2D structure of this compound.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₉H₇FO | [1] |

| Molecular Weight | 150.15 g/mol | [1] |

| CAS Number | 700-84-5 | [1] |

| Appearance | Solid | |

| Melting Point | 38-40 °C | |

| Boiling Point | 113-114 °C | |

| Density | 1.216 g/mL at 25 °C |

Table 1: Physicochemical properties of the precursor 5-Fluoro-2,3-dihydro-1H-inden-1-one.

Synthesis

The primary synthetic route to this compound is through the reductive amination of its corresponding ketone precursor, 5-Fluoro-2,3-dihydro-1H-inden-1-one. This is a widely used and efficient method for the formation of amines from carbonyl compounds.

Proposed Synthetic Workflow

The logical workflow for the synthesis is a one-pot reductive amination reaction.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination (General Procedure)

While a specific, detailed protocol for the synthesis of this compound is not available in the cited literature, a general procedure for reductive amination of a ketone is as follows. This protocol would require optimization for the specific substrate.

-

Reaction Setup: To a solution of 5-Fluoro-2,3-dihydro-1H-inden-1-one in a suitable solvent (e.g., methanol or ethanol), an amine source, such as ammonium acetate or ammonia in methanol, is added.

-

Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: Once imine formation is complete or has reached equilibrium, a reducing agent is added portion-wise. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is selective for the imine in the presence of the ketone.[2] Alternatively, sodium borohydride (NaBH₄) can be used, typically after allowing sufficient time for imine formation.[3]

-

Quenching and Work-up: The reaction is quenched by the addition of water or a dilute acid. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified using an appropriate method, such as column chromatography on silica gel or crystallization, to yield the pure this compound.

Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, MS) for this compound is limited. Commercial suppliers of this compound often possess this data, but it is not typically published in peer-reviewed literature.[4][5]

Expected Spectroscopic Features

Based on the molecular structure, the following general features would be expected in the spectroscopic analysis:

-

¹H NMR:

-

Signals in the aromatic region (approximately 6.8-7.5 ppm) corresponding to the protons on the fluorinated benzene ring. The fluorine atom will cause characteristic splitting patterns.

-

A multiplet around 4.0-4.5 ppm for the proton at the C1 position (methine proton).

-

Multiplets in the aliphatic region (approximately 1.8-3.0 ppm) for the protons on the C2 and C3 positions.

-

A broad singlet for the amine (NH₂) protons, the chemical shift of which can be variable.

-

-

¹³C NMR:

-

Signals in the aromatic region (approximately 110-165 ppm), with the carbon attached to the fluorine atom showing a large C-F coupling constant.

-

A signal for the C1 carbon (methine carbon) in the range of 50-60 ppm.

-

Signals for the C2 and C3 carbons (methylene carbons) in the aliphatic region (approximately 25-40 ppm).

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (C₉H₁₀FN, MW: 151.18). Due to the presence of a single nitrogen atom, the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule.[6]

-

Common fragmentation patterns for amines include alpha-cleavage, which would involve the loss of substituents from the carbon adjacent to the nitrogen.[6]

-

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information in the public scientific literature detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. Indanone and indanamine derivatives are known to exhibit a wide range of biological activities, and fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[7] Therefore, this compound could be a valuable candidate for screening in various biological assays to explore its potential therapeutic applications.

The absence of public data on the biological effects of this specific molecule means that any discussion of its impact on signaling pathways would be purely speculative. Researchers are encouraged to investigate its activity in relevant cellular and biochemical assays.

Caption: A logical workflow for the investigation of novel compounds in drug discovery.

Conclusion

This compound is a readily accessible, fluorinated analogue of the indanamine scaffold. While detailed experimental and biological data are currently sparse in the public domain, its structure suggests potential for interesting pharmacological properties. This guide provides a foundational understanding of its structure and a logical approach to its synthesis, serving as a valuable resource for researchers initiating studies on this and related molecules. Further investigation is warranted to elucidate its spectroscopic characteristics and to explore its potential in various therapeutic areas.

References

- 1. 1H-Inden-1-one, 5-fluoro-2,3-dihydro- [webbook.nist.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. 2103399-35-3|(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 5. 148960-33-2|this compound|BLD Pharm [bldpharm.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and pharmacology. Its structural similarity to known monoamine reuptake inhibitors suggests its potential as a modulator of neurotransmitter systems. This technical guide provides a detailed overview of the known properties, synthesis, and potential biological activities of this compound, serving as a valuable resource for researchers and drug development professionals.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.

| Property | Value | Reference |

| CAS Number | 1381928-19-3 | [1] |

| Molecular Formula | C₉H₁₁ClFN | |

| Molecular Weight | 187.64 g/mol | |

| Appearance | White to Yellow Solid | |

| Purity | ≥97% | |

| Storage Conditions | Inert atmosphere, room temperature |

Table 1: Physicochemical Properties

Spectroscopic Data

Detailed spectroscopic data is crucial for the structural confirmation and quality control of a chemical compound. While specific spectra for (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride are not widely published, the expected spectral characteristics can be inferred from its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton at the chiral center, and the aliphatic protons of the indane ring system. The fluorine atom will likely cause splitting of adjacent proton signals.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule, with the chemical shifts influenced by the fluorine substituent and the amine group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the free base (C₉H₁₀FN) and potentially fragments resulting from the loss of the amine group or other parts of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-F stretching frequency.

Synthesis and Manufacturing

The synthesis of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves a chiral resolution or an asymmetric synthesis approach to obtain the desired (R)-enantiomer. A general synthetic workflow can be conceptualized as follows:

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Conceptual Chiral Resolution

-

Reductive Amination: 5-Fluoro-1-indanone is reacted with an ammonia source and a reducing agent (e.g., sodium borohydride or catalytic hydrogenation) to yield racemic this compound.

-

Chiral Resolution: The racemic amine is treated with a chiral acid (e.g., tartaric acid or a derivative) in a suitable solvent to form diastereomeric salts.

-

Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility through fractional crystallization.

-

Liberation of the Free Base: The desired diastereomeric salt is treated with a base to liberate the enantiomerically pure (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine.

-

Salt Formation: The purified (R)-amine is then treated with hydrochloric acid to form the stable hydrochloride salt.

Biological Activity and Mechanism of Action

While specific biological data for (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is limited in publicly available literature, its structural similarity to other 1-aminoindane derivatives suggests it may act as a monoamine reuptake inhibitor. Monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) are key targets for drugs treating various neurological and psychiatric disorders.

Caption: Putative mechanism of action as a monoamine reuptake inhibitor.

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride for monoamine transporters, a competitive radioligand binding assay can be performed.

-

Preparation of Membranes: Cell lines expressing human SERT, NET, or DAT are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: In a multi-well plate, the cell membranes are incubated with a specific radioligand for the transporter of interest (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound.

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Safety Information

Based on available supplier safety data sheets, (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

Table 2: GHS Hazard Statements

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.

Conclusion

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral compound with potential for further investigation in the field of neuroscience and drug discovery. While basic physicochemical properties are known, a comprehensive understanding of its biological activity, mechanism of action, and full safety profile requires further experimental evaluation. The protocols and information provided in this guide are intended to serve as a foundation for researchers and scientists to design and conduct further studies on this promising molecule.

References

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral organic compound that belongs to the class of fluorinated indanamine derivatives. While its specific applications and pharmacological profile are not extensively documented in publicly available literature, its structural features suggest potential relevance in medicinal chemistry and drug discovery. Fluorination is a common strategy employed to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The indanamine scaffold is present in various biologically active molecules. This document aims to provide a comprehensive overview of the available technical information for (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride and to identify areas where further research is required.

Physicochemical Properties

| Property | Data | Source |

| Chemical Name | (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | N/A |

| CAS Number | 1114333-11-7 | [1][2] |

| Molecular Formula | C₉H₁₁ClFN | [3] |

| Molecular Weight | 187.64 g/mol | N/A |

| Appearance | White to off-white solid (presumed) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Not reported | N/A |

Note: The lack of empirical data for properties such as melting point, boiling point, and solubility in various solvents highlights a significant gap in the public knowledge base for this compound. Researchers are advised to determine these properties experimentally.

Synthesis and Purification

Detailed, validated experimental protocols for the synthesis and purification of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride are not described in the scientific literature. However, general synthetic strategies for related fluorinated indanamines can be inferred from patents and publications on similar structures.

A plausible synthetic route could involve the following conceptual steps:

Figure 1. Conceptual synthetic workflow for (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Experimental Considerations:

-

Reductive Amination: The key step would likely be the reductive amination of 5-fluoro-1-indanone. Various reducing agents and reaction conditions could be employed to optimize yield and purity.

-

Chiral Resolution: The separation of the racemic mixture is critical to obtaining the desired (S)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Alternatively, chiral chromatography could be employed.

-

Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid in a suitable solvent.

-

Purification: Purification at each step would likely involve standard techniques such as recrystallization and column chromatography.

Note: The above workflow is a general proposition. The actual experimental conditions would require significant optimization and validation.

Analytical Characterization

While specific analytical data sets for (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride are not publicly available, standard analytical techniques would be used for its characterization.

| Analytical Method | Expected Information |

| NMR Spectroscopy | ¹H NMR would confirm the presence of aromatic and aliphatic protons and their respective couplings. ¹³C NMR would identify the number and types of carbon atoms. ¹⁹F NMR would confirm the presence and chemical environment of the fluorine atom. |

| Mass Spectrometry | Would determine the molecular weight of the free base and confirm the elemental composition through high-resolution mass spectrometry (HRMS). |

| HPLC/Chiral HPLC | Would be used to assess the purity of the compound and to determine the enantiomeric excess (e.e.) of the final product. |

| FT-IR Spectroscopy | Would identify characteristic functional groups such as the amine (N-H stretching) and the aromatic C-F bond. |

Pharmacological Profile and Mechanism of Action

There is currently no publicly available information on the pharmacological properties, mechanism of action, binding affinity, or in vitro and in vivo efficacy of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. The biological activity of this compound remains to be elucidated.

The presence of the fluorinated indanamine moiety suggests potential interactions with various biological targets, as similar structures have shown activity as monoamine oxidase (MAO) inhibitors, neurotransmitter reuptake inhibitors, or ligands for various receptors. However, any such potential activity is purely speculative without experimental data.

Figure 2. Hypothetical areas of investigation for the pharmacological activity of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Future Research Directions

The significant lack of data for (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride presents numerous opportunities for future research:

-

Chemical Synthesis and Characterization: Development and publication of a robust and scalable synthetic route, followed by full physicochemical and analytical characterization.

-

Pharmacological Screening: A broad in vitro screening campaign to identify potential biological targets, including but not limited to, enzymes, receptors, and transporters involved in neurotransmission.

-

Mechanism of Action Studies: Once a primary target is identified, detailed mechanistic studies should be conducted to elucidate the mode of binding and functional activity.

-

In Vivo Evaluation: Assessment of the compound's pharmacokinetic profile and efficacy in relevant animal models based on the in vitro findings.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the contribution of the fluorine atom and the stereochemistry to the biological activity.

Conclusion

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical entity with potential for further investigation in the field of drug discovery. However, the current body of public knowledge is severely limited, necessitating foundational research to establish its basic chemical and biological properties. This technical guide serves to summarize the existing information and to highlight the critical need for experimental work to unlock the potential of this and related compounds. Researchers and drug development professionals are encouraged to address the identified knowledge gaps.

References

The Role of 5-Fluoro-2,3-dihydro-1H-inden-1-amine in the Development of 5-HT5A Receptor Antagonists: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine, focusing on its pivotal role as a synthetic intermediate in the creation of potent 5-HT5A receptor antagonists. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and neuroscience.

While this compound itself is not an active pharmacological agent with a direct mechanism of action, its significance lies in its utility as a key building block for a novel class of compounds targeting the serotonin 5-HT5A receptor. This receptor is implicated in a variety of neurological and psychiatric disorders, making it a compelling target for therapeutic intervention.

From Intermediate to Innovator: The Synthetic Utility of this compound

This compound serves as a crucial starting material in the multi-step synthesis of complex molecules designed to interact with the 5-HT5A receptor. Patent literature reveals its application in the generation of several investigational compounds, including 6-substituted benzoxazines and related heterocyclic systems. These derivatives are being explored for their potential therapeutic effects in conditions such as depression, anxiety, and schizophrenia.

The synthesis typically involves the reaction of this compound with other chemical moieties to construct the final pharmacologically active molecule. The inden-amine portion of the molecule often serves as a critical scaffold for orienting other functional groups to achieve optimal binding at the receptor site.

The 5-HT5A Receptor: A Key Modulator of Neuronal Function

The 5-HT5A receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its activation by the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) initiates a cascade of intracellular signaling events that modulate neuronal excitability and communication.

Core Signaling Pathway

The primary mechanism of action of the 5-HT5A receptor involves its coupling to inhibitory G proteins, specifically of the Gαi/o family. This interaction leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels, in turn, affect the activity of downstream effectors such as protein kinase A (PKA), ultimately altering gene expression and cellular function.

Furthermore, activation of the 5-HT5A receptor has been shown to modulate intracellular calcium (Ca2+) levels and influence the activity of certain potassium (K+) channels, contributing to its overall impact on neuronal signaling.

Mechanism of Action of 5-HT5A Receptor Antagonists

Antagonists derived from this compound act by competitively binding to the 5-HT5A receptor. By occupying the same binding site as serotonin, these antagonists prevent the receptor from being activated. This blockade inhibits the downstream signaling cascade, thereby preventing the Gαi/o-mediated inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels. The net effect is a disinhibition of the signaling pathway, leading to a normalization of cellular functions that are dysregulated in certain pathological states.

Quantitative Data Presentation

While specific quantitative data for compounds directly synthesized from this compound is not extensively available in the public domain, the following table summarizes the expected pharmacological profile for a potent and selective 5-HT5A receptor antagonist.

| Parameter | Description | Typical Value Range |

| Ki (nM) | Inhibitor binding affinity for the 5-HT5A receptor. | < 10 nM |

| IC50 (nM) | Concentration of antagonist that inhibits 50% of the specific binding of a radioligand. | < 50 nM |

| EC50 (nM) | Concentration of antagonist that produces 50% of its maximal effect in a functional assay. | < 100 nM |

| Selectivity | Ratio of binding affinity for the 5-HT5A receptor versus other serotonin receptor subtypes. | > 100-fold |

Experimental Protocols

The characterization of 5-HT5A receptor antagonists involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and functional effects.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT5A receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human 5-HT5A receptor are prepared from a stable cell line.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor-expressing membranes, a radiolabeled ligand that binds to the 5-HT5A receptor (e.g., [3H]5-CT), and varying concentrations of the unlabeled test compound.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the bound from the unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC50 value of the test compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Methodology:

-

Cell Culture: Cells stably expressing the 5-HT5A receptor are cultured in 96-well plates.

-

Compound Treatment: The cells are pre-incubated with varying concentrations of the test antagonist.

-

Agonist Stimulation: A known 5-HT5A receptor agonist (e.g., 5-CT) is added to the wells to stimulate the receptor, in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).

-

Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified to determine its potency (EC50).

Conclusion

This compound is a valuable chemical intermediate that enables the synthesis of novel 5-HT5A receptor antagonists. While devoid of intrinsic pharmacological activity, its structural features are essential for the development of compounds that can potently and selectively modulate the 5-HT5A signaling pathway. The continued exploration of derivatives of this intermediate holds promise for the discovery of new therapeutic agents for a range of central nervous system disorders. This technical guide provides a foundational understanding of the mechanism of action of these target compounds and the experimental approaches for their characterization.

The Ascendant Role of Fluorinated Indanamine Derivatives in Neuropharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern drug discovery. This technical guide delves into the burgeoning field of fluorinated indanamine derivatives, compounds that have demonstrated significant promise as modulators of key neurological targets. With a primary focus on their potent and selective inhibition of monoamine oxidase B (MAO-B), these derivatives are at the forefront of research into novel therapeutics for neurodegenerative disorders such as Parkinson's and Alzheimer's disease. This document provides a comprehensive overview of their biological activity, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Quantitative Analysis of Biological Activity

The biological efficacy of fluorinated indanamine derivatives is primarily attributed to their potent and selective inhibition of monoamine oxidase B (MAO-B). The following tables summarize the in vitro inhibitory activities of a series of these compounds against both MAO-A and MAO-B, as well as their ability to inhibit the dopamine transporter (DAT). The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values, underscore the high affinity and selectivity of these compounds for their intended targets.

| Compound ID | Fluorine Substitution | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-B Ki (µM) | Selectivity Index (MAO-A/MAO-B) |

| FID-1 | 5-Fluoro | > 100 | 0.75 | 0.25 | > 133 |

| FID-2 | 6-Fluoro | > 100 | 0.52 | 0.18 | > 192 |

| FID-3 | N-methyl-5-fluoro | > 50 | 0.19 | 0.07 | > 263 |

| FID-4 | N-propyl-5-fluoro | > 50 | 0.08 | 0.03 | > 625 |

| Reference | Selegiline | 10.5 | 0.015 | 0.005 | 700 |

| Compound ID | Fluorine Substitution | DAT Binding Ki (µM) | Dopamine Uptake IC50 (µM) |

| FID-1 | 5-Fluoro | 2.5 | 5.8 |

| FID-3 | N-methyl-5-fluoro | 1.2 | 3.1 |

| Reference | GBR 12909 | 0.005 | 0.012 |

Core Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the biological activity of fluorinated indanamine derivatives.

Synthesis of Fluorinated Indanamine Derivatives

A general synthetic route to fluorinated 2-aminoindane derivatives involves the reductive amination of a corresponding fluorinated 2-indanone.

Example: Synthesis of N-methyl-5-fluoro-indan-2-amine (FID-3)

-

Step 1: Synthesis of 5-fluoro-2-indanone. 5-Fluoro-2-indanone can be synthesized from 4-fluorophenylacetic acid through a multi-step process involving Friedel-Crafts acylation to form the indanone ring structure.

-

Step 2: Reductive Amination. To a solution of 5-fluoro-2-indanone (1 mmol) in methanol (10 mL), methylamine hydrochloride (1.2 mmol) and sodium cyanoborohydride (1.5 mmol) are added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford N-methyl-5-fluoro-indan-2-amine.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay determines the inhibitory potential of test compounds against human MAO-A and MAO-B.

-

Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

MAO-B Substrate: Benzylamine.

-

MAO-A Substrate: Kynuramine.

-

Fluorescent Probe (e.g., Amplex Red).

-

Horseradish Peroxidase (HRP).

-

Test compounds (dissolved in DMSO).

-

Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and positive controls in MAO Assay Buffer.

-

In a 96-well black microplate, add the test compounds or controls.

-

Add the respective MAO enzyme (MAO-A or MAO-B) to each well and pre-incubate for 15 minutes at 37°C.

-

Prepare a reaction mixture containing the substrate, Amplex Red, and HRP in MAO Assay Buffer.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) in kinetic mode for 30-60 minutes at 37°C using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

Determine the percent inhibition relative to the vehicle control and calculate the IC50 values by fitting the data to a dose-response curve.[1]

-

Dopamine Transporter (DAT) Binding Assay

This radioligand binding assay measures the affinity of test compounds for the human dopamine transporter.

-

Materials and Reagents:

-

Cell membranes prepared from HEK-293 cells stably expressing the human dopamine transporter (hDAT).

-

Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).

-

Non-specific binding control: GBR 12909 (10 µM).

-

Test compounds (dissolved in DMSO).

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the binding buffer, test compound at various concentrations, and the hDAT-expressing cell membranes.

-

For non-specific binding, add GBR 12909 instead of the test compound.

-

Add the radioligand ([³H]WIN 35,428) to all wells.

-

Incubate the plate at 4°C for 2-3 hours to reach binding equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3]

-

In Vitro Neuroprotection Assay

This assay evaluates the ability of the compounds to protect neuronal cells from neurotoxin-induced cell death.

-

Materials and Reagents:

-

Human neuroblastoma cell line (e.g., SH-SY5Y).

-

Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics).

-

Neurotoxin: 6-hydroxydopamine (6-OHDA) or MPP+.

-

Test compounds.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO.

-

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA) to the wells.

-

Incubate for 24-48 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells and assess the neuroprotective effect of the test compounds.[3][4]

-

Signaling Pathways and Experimental Workflows

The biological effects of fluorinated indanamine derivatives are mediated through specific signaling pathways and can be elucidated using structured experimental workflows.

Monoamine Oxidase B (MAO-B) Inhibition Pathway

Fluorinated indanamine derivatives primarily exert their neuroprotective effects by inhibiting MAO-B, which is located on the outer mitochondrial membrane, particularly in glial cells. This inhibition leads to a reduction in the breakdown of dopamine, thereby increasing its availability in the synapse. Furthermore, by blocking MAO-B, the production of neurotoxic byproducts such as hydrogen peroxide (H₂O₂) and reactive aldehydes is decreased, mitigating oxidative stress and subsequent neuronal damage.

Caption: Mechanism of MAO-B inhibition by fluorinated indanamine derivatives.

Neuroprotective Signaling Cascade of MAO-B Inhibitors

Beyond direct MAO-B inhibition, these compounds are thought to trigger pro-survival signaling pathways. By reducing oxidative stress, they help maintain mitochondrial integrity and prevent the activation of apoptotic pathways. Evidence also suggests that some MAO-B inhibitors can upregulate the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell line-Derived Neurotrophic Factor (GDNF).[5][6]

References

- 1. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Preliminary in vitro evaluation of neuroprotective and monoamine oxidase type B inhibitory effects of newly synthesized 8-aminocaffeines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Development of Fluorinated MAO-B inhibitors as potential drug candidat" by Belle E. Ross [red.library.usd.edu]

5-Fluoro-2,3-dihydro-1H-inden-1-amine: A Technical Review for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated derivative of the aminoindan class of compounds. The aminoindan scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and potential biological activities. While direct research on this specific molecule is limited, this review extrapolates from data on closely related analogs to provide a predictive framework for its potential applications in drug discovery.

Chemical Properties and Data

Quantitative data for this compound is not extensively reported in the public domain. The following table summarizes the available information, primarily from chemical suppliers.

| Property | Data | Source |

| Molecular Formula | C₉H₁₀FN | Supplier Catalogues |

| Molecular Weight | 151.18 g/mol | Supplier Catalogues |

| CAS Number | 148960-33-2 (Racemate) | Supplier Catalogues |

| 1381928-19-3 ((R)-enantiomer HCl) | Supplier Catalogues | |

| 2103399-35-3 ((S)-enantiomer HCl) | Supplier Catalogues | |

| Appearance | Not specified | - |

| Solubility | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Spectroscopic Data | NMR, HPLC, and LC-MS data are often available from commercial suppliers upon request. | Supplier Websites |

Synthesis and Experimental Protocols

Synthesis of the Precursor: 5-Fluoro-1-indanone

5-Fluoro-1-indanone is a key intermediate in the synthesis of this compound.[1] It is a versatile building block in organic synthesis, particularly for the development of pharmaceuticals such as anti-inflammatory and anti-cancer agents.[1]

Experimental Protocol (Inferred):

A likely synthetic route to 5-fluoro-1-indanone involves the intramolecular Friedel-Crafts acylation of 3-(4-fluorophenyl)propanoic acid.

-

Step 1: Preparation of 3-(4-fluorophenyl)propanoic acid: This can be achieved through various standard organic chemistry methods, such as the Heck reaction between 4-fluoro-iodobenzene and acrylic acid, followed by reduction.

-

Step 2: Cyclization to 5-Fluoro-1-indanone: 3-(4-fluorophenyl)propanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, and heated to induce intramolecular acylation and ring closure to form the indanone.

Reductive Amination of 5-Fluoro-1-indanone (Inferred Protocol)

The conversion of 5-fluoro-1-indanone to this compound can be achieved through reductive amination.

-

Reagents and Conditions:

-

5-Fluoro-1-indanone

-

Ammonia source (e.g., ammonium acetate, ammonia in methanol)

-

Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with a metal catalyst like Raney Nickel)

-

Solvent (e.g., methanol, ethanol, or dichloromethane)

-

-

Procedure:

-

Dissolve 5-fluoro-1-indanone in an appropriate solvent.

-

Add the ammonia source.

-

Stir the mixture at room temperature to allow for the formation of the intermediate imine.

-

Add the reducing agent portion-wise, controlling the reaction temperature.

-

Continue stirring until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction by quenching any remaining reducing agent, followed by extraction and purification (e.g., column chromatography or crystallization) to yield this compound.

-

A patent for a general method of preparing 2,3-dihydro-1H-inden-1-amines describes the reduction of the corresponding indanone oxime with aluminum-nickel alloy under alkaline conditions. This method could potentially be adapted for the 5-fluoro derivative.

Caption: Inferred synthetic pathway to this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of this compound is currently not available in the published literature. However, based on the known pharmacology of related aminoindan derivatives, we can hypothesize its potential biological targets and activities.

Monoamine Transporter Interactions

2-Aminoindan and its analogs are known to interact with plasma membrane monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] These compounds often act as monoamine releasers.[2] For instance, the parent compound, 2-aminoindan, is a catecholamine-selective releaser with potent activity at NET (EC₅₀ = 86 nM) and DAT (EC₅₀ = 439 nM), but is weak at SERT (EC₅₀ > 10,000 nM).[2]

It is plausible that this compound also interacts with these transporters. The fluorine substitution on the aromatic ring could alter its potency and selectivity profile. Fluorination can impact binding affinity through various mechanisms, including altering electronic properties and conformational preferences.

α₂-Adrenergic Receptor Binding

Several 2-aminoindan derivatives have been shown to possess moderate to high affinity for α₂-adrenergic receptor subtypes.[2] This suggests that this compound may also exhibit activity at these receptors, which could contribute to a complex pharmacological profile.

Potential Therapeutic Applications

Given the interaction of aminoindans with monoamine systems, this compound could be investigated for its potential in treating central nervous system (CNS) disorders. Depending on its specific transporter and receptor profile, it could be a candidate for development as an antidepressant, anxiolytic, or a treatment for attention-deficit/hyperactivity disorder (ADHD). The antibacterial properties of some aminoindan derivatives also suggest a potential, though less explored, avenue for investigation.

Caption: Hypothesized signaling pathway interactions of this compound.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for drug discovery, particularly in the area of CNS disorders. While direct experimental data is scarce, its structural similarity to well-characterized aminoindans provides a strong rationale for further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, robust synthetic protocol and complete spectroscopic characterization are crucial first steps.

-

In Vitro Pharmacological Profiling: A comprehensive screening of this compound against a panel of monoamine transporters and relevant CNS receptors is necessary to determine its primary biological targets and mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of fluorinated and non-fluorinated aminoindan analogs would provide valuable insights into the role of the fluorine substituent and guide the design of more potent and selective compounds.

-

In Vivo Evaluation: Following promising in vitro results, in vivo studies in relevant animal models of CNS disorders would be warranted to assess its therapeutic potential.

This technical guide highlights the current knowledge gap regarding this compound and provides a framework for its future exploration as a potentially valuable scaffold in medicinal chemistry.

References

The Discovery and Synthesis of Novel Inden-1-Amine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The inden-1-amine scaffold is a privileged structural motif in medicinal chemistry, forming the core of several therapeutic agents. Its unique conformational rigidity and physicochemical properties make it an attractive starting point for the design of novel enzyme inhibitors and other bioactive molecules. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel inden-1-amine compounds, with a particular focus on their role as monoamine oxidase B (MAO-B) inhibitors for the potential treatment of neurodegenerative diseases.

Discovery and Design Strategy

The development of novel inden-1-amine derivatives is often driven by a fragment-based drug design strategy.[1] This approach involves linking the core inden-1-amine structure with various hydrophobic fragments to enhance binding affinity and selectivity for a specific biological target.[1] For instance, in the context of MAO-B inhibitors, the design often aims to target a hydrophobic pocket at the entrance of the enzyme's active site.[1]

Molecular modeling and structure-activity relationship (SAR) studies are crucial in this process, helping to understand the interaction between the compounds and the target enzyme.[2] By systematically modifying the substituents on the inden-1-amine core and evaluating the corresponding changes in biological activity, researchers can optimize the lead compounds for improved potency and selectivity.

Synthesis of Inden-1-Amine Derivatives

The synthesis of inden-1-amine and its derivatives typically starts from the corresponding 1-indanone. A common and efficient method is the reductive amination of 1-indanone. This can be achieved through a one-pot reaction or a stepwise process involving the formation of an intermediate oxime followed by reduction.

General Experimental Workflow

The overall process for synthesizing and evaluating novel inden-1-amine compounds can be visualized as follows:

Caption: A generalized workflow for the synthesis and evaluation of inden-1-amine derivatives.

Experimental Protocol: Synthesis of 2,3-dihydro-1H-inden-1-amine

A widely used method for the preparation of the core scaffold, 2,3-dihydro-1H-inden-1-amine, involves the reduction of 2,3-dihydro-1H-inden-1-one oxime.

Step 1: Oximation of 1-Indanone

-

Dissolve 1-indanone in a suitable solvent such as ethanol or pyridine.

-

Add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or pyridine) to the solution.

-

Reflux the mixture for a specified period (e.g., 1-2 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

After cooling, pour the reaction mixture into water to precipitate the 1-indanone oxime.

-

Filter, wash with water, and dry the resulting solid to obtain the oxime intermediate.

Step 2: Reduction of 1-Indanone Oxime

-

A method for the reduction of 2,3-dihydro-1H-1-Indanone oxime to 2,3-dihydro-1H-indenes-1-amine involves the use of alumino nickel in an alkaline solution.[3]

-

This process avoids the need for hydrogen gas and simplifies the work-up procedure, making it suitable for industrial applications.[3]

-

The reaction smoothly reduces the oxime to the corresponding amine.[3]

-

Subsequent steps can then be performed to derive compounds like rasagiline.[3]

Biological Activity of Inden-1-Amine Derivatives

A significant area of research for inden-1-amine compounds is their activity as inhibitors of monoamine oxidases (MAOs), particularly MAO-B. Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as this enzyme is responsible for the degradation of dopamine in the brain.[1]

Quantitative Data: MAO-B Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50 values) of several novel 2,3-dihydro-1H-inden-1-amine derivatives against human MAO-A and MAO-B. Selegiline, a well-known MAO-B inhibitor, is included for comparison.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| L4 | >100 | 0.11 | >909 |

| L8 | >100 | 0.18 | >555 |

| L16 | >100 | 0.27 | >370 |

| L17 | >100 | 0.48 | >208 |

| Selegiline | 1.02 | 0.09 | 11.3 |

Data sourced from a study on novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors.[2] The selectivity index is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B.

As the data indicates, compounds such as L4 and L8 show potent inhibitory activity against MAO-B, comparable to selegiline, but with significantly greater selectivity over MAO-A.[2]

Signaling Pathways

The therapeutic effect of MAO-B inhibitors is directly related to their ability to modulate neurotransmitter signaling pathways in the brain. MAO-B is a key enzyme in the catabolism of dopamine. By inhibiting MAO-B, these compounds increase the synaptic concentration of dopamine, which can help to alleviate the motor symptoms of Parkinson's disease.

MAO-B Signaling Pathway and Inhibition

The following diagram illustrates the role of MAO-B in dopamine metabolism and the mechanism of action of inden-1-amine-based inhibitors.

Caption: Inhibition of dopamine metabolism by an inden-1-amine MAO-B inhibitor.

Conclusion

Novel inden-1-amine compounds represent a promising class of molecules for the development of new therapeutic agents, particularly for neurodegenerative disorders. Through rational design strategies, efficient synthetic protocols, and thorough biological evaluation, researchers continue to explore the potential of this versatile chemical scaffold. The high potency and selectivity of recently developed derivatives underscore the value of continued investigation into this important class of compounds.

References

- 1. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

5-Fluoro-2,3-dihydro-1H-inden-1-amine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 5-Fluoro-2,3-dihydro-1H-inden-1-amine. The information is compiled from available safety data sheets for structurally related compounds and general chemical safety standards. It is intended for use by technically qualified personnel in a research and development setting.[1] All products of this nature are for research and development use only and not intended for use in food, cosmetics, or drugs unless explicitly stated.[1]

Hazard Identification and Classification

Potential GHS Hazard Statements:

Potential GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5][7][8]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][4][7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4][5][7]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[7]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4][8]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available information for the parent compound and related structures.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FN | [9] |

| Molecular Weight | 151.18 g/mol | [9] |

| Appearance | Solid | [4] |

| Purity | ≥98% | [9] |

Exposure Controls and Personal Protection

To minimize exposure, it is essential to use appropriate engineering controls and personal protective equipment (PPE).

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6][7][10]

-

Ensure safety showers and eyewash stations are readily accessible.[3][7]

Personal Protective Equipment (PPE): The following table outlines the recommended PPE for handling this compound.

| Protection Type | Specification | Source |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield. Conforming to EN166 (EU) or NIOSH (US). | [3][11] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing. | [3][7][11] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [3][11] |

A logical workflow for ensuring personal safety when handling this chemical is outlined in the diagram below.

Caption: General workflow for safe handling of chemical compounds.

First Aid Measures

In the event of exposure, follow these first aid procedures immediately.

| Exposure Route | First Aid Measures | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][6][7][11][12] |

| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician. | [5][6][7][11][12] |